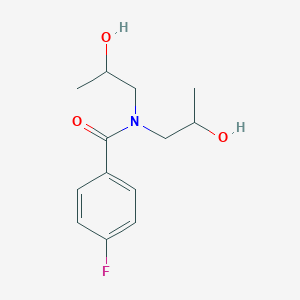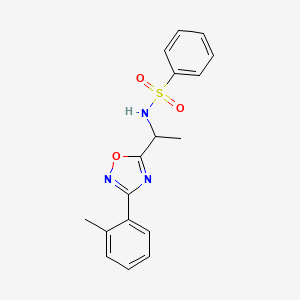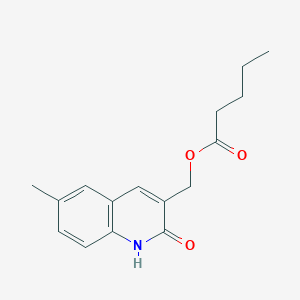
N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, commonly known as compound X, is a novel small molecule drug that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, compound X inhibits the activity of the protein kinase B (AKT) pathway, which is essential for cancer cell survival and proliferation. In inflammation and autoimmune disorders, compound X inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation and autoimmune disorders, it has been shown to reduce the production of pro-inflammatory cytokines, decrease leukocyte infiltration, and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, the limitations of using compound X include its complex synthesis process, which may limit its availability and increase the cost of experimentation.
Orientations Futures
There are several future directions for the scientific research of compound X. One potential direction is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of compound X. Another direction is the investigation of the potential synergistic effects of compound X with other drugs or therapies. Additionally, further studies are needed to determine the safety and efficacy of compound X in clinical trials.
Méthodes De Synthèse
The synthesis of compound X involves several steps, including the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate in the presence of sodium hydride. The resulting product is then subjected to a series of reactions, including sulfonation, reduction, and fluorination, to yield the final product. The synthesis of compound X is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation and autoimmune disorders, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-4-30-22-10-9-18(31(28,29)26-17-12-15(2)11-16(3)13-17)14-21(22)25-23(27)19-7-5-6-8-20(19)24/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODAKTZOCAXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


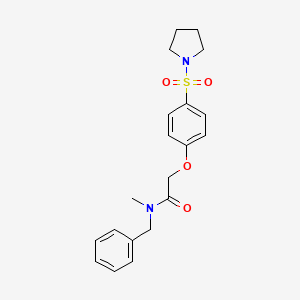
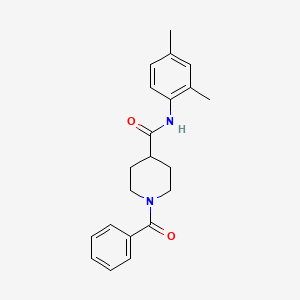
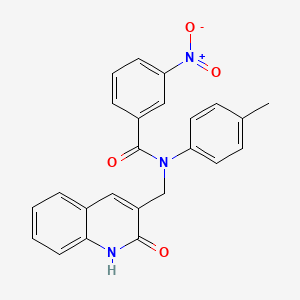
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)


